molecular formula C8H7Br3 B1268538 2-Bromo-1,3-bis(bromomethyl)benzene CAS No. 25006-88-6

2-Bromo-1,3-bis(bromomethyl)benzene

Cat. No.: B1268538
CAS No.: 25006-88-6
M. Wt: 342.85 g/mol
InChI Key: HSYMWXREIPJGHX-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H7Br3. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a bromine atom is attached to the 2 position. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-bis(bromomethyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3-bis(bromomethyl)benzene. The typical synthetic route includes:

    Bromination of 1,3-bis(bromomethyl)benzene: This step involves the reaction of 1,3-bis(bromomethyl)benzene with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated benzene derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include brominated benzoic acids or other oxidized derivatives.

    Reduction: Products include partially or fully debrominated benzene derivatives.

Scientific Research Applications

2-Bromo-1,3-bis(bromomethyl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(bromomethyl)benzene: Lacks the additional bromine atom at the 2 position.

    2,4,6-Tribromomethylbenzene: Contains bromine atoms at different positions on the benzene ring.

    2-Bromo-1,4-bis(bromomethyl)benzene: Has bromomethyl groups at the 1 and 4 positions instead of 1 and 3.

Uniqueness

2-Bromo-1,3-bis(bromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. This makes it valuable in targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

2-bromo-1,3-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYMWXREIPJGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347466
Record name 2-Bromo-1,3-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25006-88-6
Record name 2-Bromo-1,3-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1,3-BIS-BROMOMETHYL-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-1,3-bis(bromomethyl)benzene used in analytical chemistry?

A2: this compound serves as a precursor for synthesizing ligands used in electrochemical determination of metal ions. For instance, it reacts with 1,2,3-triazole to yield 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene. This derivative acts as a ligand, forming a complex with Nickel(II) ions (Ni(II)). This complex can be adsorbed onto a mercury electrode and subsequently analyzed using adsorptive stripping voltammetry, enabling the detection and quantification of ultra-trace concentrations of Nickel(II) in solutions like wastewater [].

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